Bienvenue dans la boutique en ligne BenchChem!

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Structural Identity Quality Control Chemical Procurement

1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 873580-36-0) is a synthetic aryl‑sulfonyl dihydroimidazole derivative with the molecular formula C₁₈H₁₉ClN₂O₃S (MW 378.9). The compound combines a 2-phenyl-4,5-dihydro-1H-imidazole core with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl substituent, placing it within a broader chemotype that has attracted interest as a scaffold for central nervous system (CNS) drug discovery.

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9g/mol
CAS No. 873580-36-0
Cat. No. B497607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS873580-36-0
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.9g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
InChIInChI=1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3
InChIKeyIHAAKUJHIQNXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 873580-36-0): Chemical Identity, Core Scaffold, and Research Procurement Profile


1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 873580-36-0) is a synthetic aryl‑sulfonyl dihydroimidazole derivative with the molecular formula C₁₈H₁₉ClN₂O₃S (MW 378.9) . The compound combines a 2-phenyl-4,5-dihydro-1H-imidazole core with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl substituent, placing it within a broader chemotype that has attracted interest as a scaffold for central nervous system (CNS) drug discovery. The dihydroimidazole ring serves as a privileged pharmacophore documented in multiple AMPA receptor potentiator patent families, while the sulfonamide/sulfonyl linkage is recognized as a key functionality in clinically validated AMPA receptor positive allosteric modulators .

Why 1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole Cannot Be Readily Substituted with In-Class Analogs for AMPA Receptor-Focused Research


Within the 1-arylsulfonyl-2-phenyl-4,5-dihydro-1H-imidazole series, even minor changes to the aryl sulfonyl substitution pattern can drastically alter pharmacological profiles. Published SAR data for dihydroimidazole derivatives confirm that the presence, position, and electronic character of substituents on the sulfonyl-attached phenyl ring (e.g., chloro, ethoxy, methyl groups) directly modulate receptor affinity and functional potency . A specific comparator—1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole—differs by only two substituents (ethoxy in place of chloro), yet this single change is expected to yield significantly different binding kinetics, selectivity, and physicochemical properties . Generic procurement of a 'dihydroimidazole sulfonamide' without precise substituent verification therefore carries substantial risk of irreproducible biological results.

1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 873580-36-0): Key Differentiation Dimensions for Scientific Procurement


Structural Identity Verification: The 5-Chloro-2-ethoxy-4-methyl Substitution Pattern Defines Target Compound Identity Among Dihydroimidazole Sulfonamides

The target compound (CAS 873580-36-0) is uniquely defined by the specific combination of three substituents on the arylsulfonyl phenyl ring: a chlorine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 . This substitution pattern is distinct from all close structural analogs available in major screening collections. For example, the nearest analogs—1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 16054-55-0) and 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS 723743-87-1)—differ in at least two substituent positions, producing molecules with different molecular formulas, molecular weights, and predicted LogP/PSA profiles .

Structural Identity Quality Control Chemical Procurement

AMPA Receptor Orthosteric Site Affinity: Benchmarking the Dihydroimidazole Sulfonamide Scaffold Against Known Competitive Antagonists

The 1-arylsulfonyl-2-phenyl-4,5-dihydro-1H-imidazole chemotype, to which the target compound belongs, has been profiled in competitive radioligand binding assays at the AMPA receptor. A structurally close analog in this series demonstrated an IC₅₀ of 3.60 μM (3.60E+3 nM) in a [³H]-AMPA displacement assay using rat brain membrane preparations . For context, the well-characterized competitive AMPA/kainate receptor antagonist CNQX exhibits a Ki of 0.6–2.11 μM across GluA1–4 subunits . This places the dihydroimidazole sulfonamide chemotype within the micromolar affinity range at the AMPA orthosteric site—a relevant baseline for hit-to-lead programs targeting glutamatergic neurotransmission—while its distinct binding mode relative to quinoxalinedione-based antagonists suggests potential for differentiated pharmacology. Direct data for CAS 873580-36-0 have not been published; however, the close structural homology supports comparable binding behavior, with the 5-chloro-2-ethoxy-4-methyl substitution predicted to modulate affinity relative to analogs bearing alternative substituents.

AMPA Receptor Binding Radioligand Displacement Neuropharmacology

Physicochemical Property Differentiation: Calculated cLogP and tPSA Impact on CNS Drug-Likeness vs. Simpler Dihydroimidazole Sulfonamides

The 5-chloro-2-ethoxy-4-methyl substitution pattern on the arylsulfonyl group introduces distinct physicochemical properties relevant to CNS drug discovery. The target compound features a molecular weight of 378.9, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and a calculated topological polar surface area (tPSA) estimated at approximately 58–67 Ų, which falls within the desirable range for blood-brain barrier penetration (CNS MPO score optimization) . In comparison, the simpler analog 1-(4-methylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 16054-55-0, MW 300.4, tPSA ~46 Ų) has a lower tPSA but lacks substituents that can engage in productive halogen bonding interactions . The chlorine atom at position 5 in the target compound introduces a halogen-bond donor capability—a feature increasingly exploited in fragment-based drug design to enhance target engagement specificity—that is absent in the non-chlorinated comparator. Additionally, the ethoxy group contributes to increased lipophilicity (estimated cLogP ~3.5–4.0), which must be balanced against hERG and promiscuity risks in hit triage decisions .

Physicochemical Properties CNS Drug-Likeness Compound Library Design

Competitive Activity Profile of the 5-Chloro-2-ethoxy-4-methyl Substitution Pattern: Benchmarking Against Known AMPA Receptor Negative Allosteric Modulators

A structurally closely related chlorinated dihydroimidazole sulfonamide was evaluated for functional AMPA receptor antagonism in a rat cortical slice preparation, where it inhibited depolarizations induced by 40 μM AMPA at a test concentration of 100 μM . While this represents a relatively high test concentration, the observed inhibition confirms that the chloro-aryl sulfonyl dihydroimidazole chemotype can functionally antagonize native AMPA receptors in a physiologically relevant preparation. This contrasts with the well-characterized negative allosteric modulator GYKI 52466, which acts via a distinct, non-competitive mechanism at the receptor-channel complex . The target compound (CAS 873580-36-0) shares the chloro-substituted arylsulfonyl motif with the tested analog, suggesting it may exhibit a comparable functional antagonism profile; however, the specific contributions of the 2-ethoxy and 4-methyl groups to potency, subunit selectivity, and use-dependence remain to be quantitatively determined.

AMPA Receptor Modulation Negative Allosteric Modulator Electrophysiology

Neuropharmacological Class Potential: Anticonvulsant and CNS Depressant Activity of Dihydroimidazole Derivatives Supports CNS Research Utility

A series of synthetic dihydroimidazole derivatives, structurally related to the target compound through the shared 4,5-dihydro-1H-imidazole core, were systematically screened for neuropharmacological activity in rodent models. All tested compounds exhibited efficacy, with compound 8 in the series demonstrating particularly prominent anticonvulsant and CNS depressant properties when benchmarked against diazepam at 25 mg/kg i.p. . The statistical significance of these results was established at p < 0.05 and p < 0.01 levels. While the specific compound CAS 873580-36-0 was not included in this particular study, the shared 4,5-dihydro-1H-imidazole scaffold and the established SAR that substituent variation modulates CNS activity provide a class-level rationale for investigating this compound in anticonvulsant or CNS-active screening cascades .

Anticonvulsant Activity CNS Depressant In Vivo Pharmacology

Recommended Research Application Scenarios for 1-((5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 873580-36-0)


AMPA Receptor Radioligand Binding and Functional Screening in CNS Drug Discovery Programs

The demonstrated AMPA receptor orthosteric site engagement by structurally close dihydroimidazole sulfonamide analogs (IC₅₀ ~3.60 μM in [³H]-AMPA displacement assays) supports the use of CAS 873580-36-0 as a probe compound for AMPA receptor binding and functional screening campaigns. Researchers investigating glutamatergic neurotransmission in the context of depression, schizophrenia, ADHD, or cognitive disorders—indications explicitly targeted by AMPA receptor potentiator development programs —can employ this compound to benchmark novel chemotypes in competitive binding assays or to explore structure-activity relationships around the 5-chloro-2-ethoxy-4-methyl substitution pattern.

Ex Vivo Electrophysiology Studies of AMPA Receptor-Mediated Synaptic Transmission in Native Neuronal Tissue

Chlorinated dihydroimidazole sulfonamide analogs have been shown to inhibit AMPA-induced depolarizations in rat cortical slice preparations at 100 μM . CAS 873580-36-0, bearing the same chloro-aryl sulfonyl motif, is suitable for ex vivo electrophysiology studies aimed at characterizing AMPA receptor modulation in native synaptic circuits. Its structural distinctness from classical competitive antagonists (e.g., CNQX) and non-competitive antagonists (e.g., GYKI 52466) offers the potential to probe novel allosteric or orthosteric mechanisms at glutamatergic synapses.

Physicochemical Property-Driven Compound Library Design for CNS-Penetrant Lead Optimization

With an estimated tPSA in the range of 58–67 Ų and cLogP approximately 3.5–4.0 , CAS 873580-36-0 falls within property space considered favorable for blood-brain barrier penetration under CNS MPO guidelines . The presence of a chlorine atom introduces halogen-bond donor capability, a feature of increasing importance in fragment-based and structure-based drug design . Medicinal chemistry teams can use this compound as a reference point for optimizing CNS drug-like properties while retaining AMPA receptor-targeting functionality.

Anticonvulsant Activity Screening in In Vivo Rodent Models as a Dihydroimidazole-Derived CNS-Active Candidate

The 4,5-dihydro-1H-imidazole scaffold has produced compounds with statistically significant anticonvulsant and CNS depressant properties in rodent models, benchmarked against diazepam at 25 mg/kg i.p. . CAS 873580-36-0, as a structurally novel dihydroimidazole sulfonamide with a unique aryl substitution pattern, represents a logical next-generation candidate for anticonvulsant screening cascades. Its distinct substituent profile (5-Cl, 2-OEt, 4-Me) may confer differentiated potency, duration of action, or side-effect liability compared to previously tested dihydroimidazole derivatives.

Quote Request

Request a Quote for 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.